molecular formula C13H15N3O5 B1435383 Unii-FL5H7dienp CAS No. 1485081-26-2

Unii-FL5H7dienp

Cat. No. B1435383
CAS RN: 1485081-26-2
M. Wt: 293.27 g/mol
InChI Key: IORBWJQXSCJOCL-SVRRBLITSA-N
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Description

Unii-FL5H7dienp, also known as 2-Fluoromethoxy-4-methylphenol, is a synthetic compound derived from the phenol family that has been studied for its potential applications in the field of scientific research. This compound has been found to possess a variety of biochemical and physiological effects, which can be utilized in a range of laboratory experiments.

Scientific Research Applications

Nanotechnology and Material Science

Recent developments in nanotechnology and material science illustrate the potential applications of Unii-FL5H7dienp. The creation of inorganic nanoparticles, for instance, is a significant area where such compounds might be used. These nanoparticles have applications ranging from the electronics industry to new materials for various industries, indicating a synergy between scientific discovery and technological advancement (Cushing, Kolesnichenko, & O'Connor, 2004).

Educational and Innovation Programs

This compound's role in transforming educational programs, particularly in the context of translating research into practical innovations, is noteworthy. The National Collegiate Inventors and Innovators Alliance (NCIIA) emphasizes the translation of basic scientific research into deployable innovations, which could be influenced by compounds like this compound (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Database and Information Management

In the realm of database and information management, this compound might be linked to the development of databases like UniHI, which aids in the analysis and visualization of human molecular interaction networks. Such databases are crucial for network-based investigations in biology and medicine (Kalathur, Pinto, Hernández-Prieto, Machado, Almeida, Chaurasia, & Futschik, 2013).

Environmental Modeling

This compound could also be significant in the field of environmental modeling. The Unified Air Pollution Model (UNI-DEM), for example, illustrates the use of collaborative environments in scientific applications, which could potentially incorporate this compound for more effective environmental analysis and prediction (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Protein Research

In protein research, the Universal Protein Resource (UniProt) highlights how this compound could be relevant. UniProt aims to provide a comprehensive and annotated protein sequence knowledgebase, supporting biological research. Such databases can be fundamental in understanding the roles and functions of proteins, potentially impacted by compounds like this compound (Morgat, Apweiler, Martin, O’Donovan, Magrane, Alam-Faruque, Antunes, et al., 2010).

Public vs. Proprietary Science

The compound might also be relevant in discussions about public vs. proprietary science. Studies in this field examine the dissemination of scientific findings and their practical applications, which could be influenced by the development and use of compounds like this compound (Eisenberg & Nelson, 2002).

properties

IUPAC Name

(3S,7R)-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-6-2-3-21-8-5-15-4-7(12(14)19)10(17)11(18)9(15)13(20)16(6)8/h4,6,8,18H,2-3,5H2,1H3,(H2,14,19)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORBWJQXSCJOCL-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1485081-26-2
Record name M1 of dolutegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M1 OF DOLUTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL5H7DIENP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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